Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common synthetic route starts with the bromination of 1-ethyl-1H-indole-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting bromo compound is then esterified with ethanol under acidic conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit certain enzymes or receptors involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3-bromo-1-ethyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar in structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains additional functional groups, which may enhance its biological activity.
1-ethyl-1H-indole-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C13H14BrNO2 |
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Molecular Weight |
296.16 g/mol |
IUPAC Name |
ethyl 3-bromo-1-ethylindole-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO2/c1-3-15-10-8-6-5-7-9(10)11(14)12(15)13(16)17-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
HNGIXQPUCVERFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)OCC)Br |
Origin of Product |
United States |
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